[1-(Benzylsulfonyl)piperidin-4-yl][4-(5-chloro-2-methylphenyl)piperazin-1-yl]methanone
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Overview
Description
1-(5-Chloro-2-methylphenyl)-4-(1-phenylmethanesulfonylpiperidine-4-carbonyl)piperazine is a complex organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological properties and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-chloro-2-methylphenyl)-4-(1-phenylmethanesulfonylpiperidine-4-carbonyl)piperazine typically involves multi-step organic reactions. The process may start with the chlorination of 2-methylphenyl compounds, followed by the introduction of the piperidine and piperazine moieties through nucleophilic substitution reactions. The final step often involves the sulfonylation of the piperidine ring using phenylmethanesulfonyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale batch or continuous flow processes, ensuring high yield and purity. The use of automated reactors and stringent quality control measures would be essential to maintain consistency in the production process.
Chemical Reactions Analysis
Types of Reactions
1-(5-Chloro-2-methylphenyl)-4-(1-phenylmethanesulfonylpiperidine-4-carbonyl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, which may reduce the sulfonyl group to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chloro and piperazine moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydride, potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce sulfides.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(5-chloro-2-methylphenyl)-4-(1-phenylmethanesulfonylpiperidine-4-carbonyl)piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways and targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-Chlorophenyl)-4-(1-phenylmethanesulfonylpiperidine-4-carbonyl)piperazine
- 1-(4-Chlorophenyl)-4-(1-phenylmethanesulfonylpiperidine-4-carbonyl)piperazine
Uniqueness
1-(5-Chloro-2-methylphenyl)-4-(1-phenylmethanesulfonylpiperidine-4-carbonyl)piperazine is unique due to the specific positioning of the chloro and methyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural uniqueness may result in distinct pharmacological properties compared to other similar compounds.
Properties
Molecular Formula |
C24H30ClN3O3S |
---|---|
Molecular Weight |
476.0 g/mol |
IUPAC Name |
(1-benzylsulfonylpiperidin-4-yl)-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C24H30ClN3O3S/c1-19-7-8-22(25)17-23(19)26-13-15-27(16-14-26)24(29)21-9-11-28(12-10-21)32(30,31)18-20-5-3-2-4-6-20/h2-8,17,21H,9-16,18H2,1H3 |
InChI Key |
QDUDKTFARZOFOK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N2CCN(CC2)C(=O)C3CCN(CC3)S(=O)(=O)CC4=CC=CC=C4 |
Origin of Product |
United States |
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